TF-S14 Demonstrates Sub-Nanomolar TR-FRET Binding Affinity Superior to TF-S1, TF-S2, and Clinical-Stage RORγt Inhibitors
In a head-to-head TR-FRET assay using the RORγt ligand-binding domain (LBD), TF-S14 exhibited an IC50 of 0.23 nM, which is 7.3-fold more potent than TF-S1 (IC50 = 1.67 nM) and 1.7-fold more potent than TF-S2 (IC50 = 0.40 nM) [1]. Cross-study comparison reveals that TF-S14's binding affinity is approximately 74-fold more potent than the clinically evaluated RORγt inhibitor VTP-43742 (Vimirogant), which reports an IC50 of 17 nM in comparable binding assays, and approximately 30-fold more potent than JNJ-61803534 (IC50 = 9.6 nM in 1-hybrid reporter assay) [2].
| Evidence Dimension | RORγt ligand-binding domain (LBD) binding affinity |
|---|---|
| Target Compound Data | IC50 = 0.23 nM |
| Comparator Or Baseline | TF-S1: IC50 = 1.67 nM; TF-S2: IC50 = 0.40 nM; VTP-43742: IC50 = 17 nM; JNJ-61803534: IC50 = 9.6 nM |
| Quantified Difference | TF-S14 is 7.3-fold more potent than TF-S1; 1.7-fold more potent than TF-S2; ~74-fold more potent than VTP-43742; ~42-fold more potent than JNJ-61803534 |
| Conditions | TR-FRET assay: 1.5 nM GST-RORγt (LBD), 90 nM biotinylated RIP140 coactivator peptide, 50 nM streptavidin-APC, 1.5 nM Eu-anti-GST |
Why This Matters
Sub-nanomolar binding affinity enables lower compound concentrations in cell-based assays and potentially reduces off-target effects at higher concentrations, making TF-S14 a highly sensitive tool for probing RORγt-dependent biology.
- [1] Fouda A, Maallah A, Cen S, et al. RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice. Commun Biol. 2024;7(1):454. Fig. 1d-f. View Source
- [2] Xue X, Soroosh P, De Leon-Tabaldo A, et al. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534. Sci Rep. 2021;11:11066. View Source
